![molecular formula C30H40O5 B1247172 (2S,4S,7R,8S,9S,12R,13R,16R,19S,20R)-2,9,13,19-tetramethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-5,17-dioxahexacyclo[10.10.0.0^{2,9}.0^{4,8}.0^{13,20}.0^{16,19}]docos-1(22)-ene-6,18-dione](/img/structure/B1247172.png)

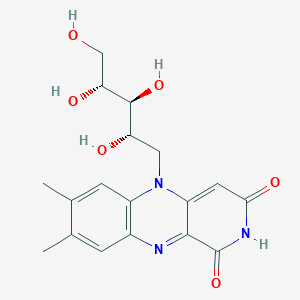

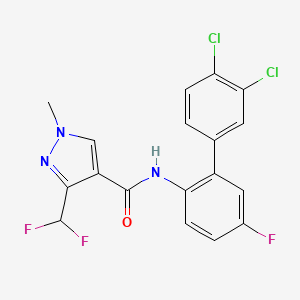

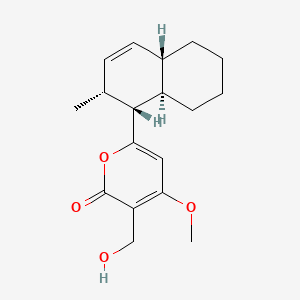

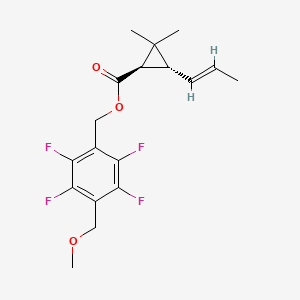

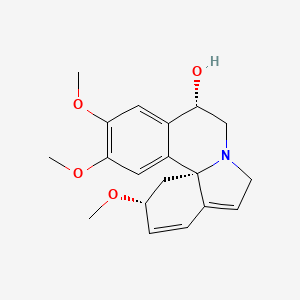

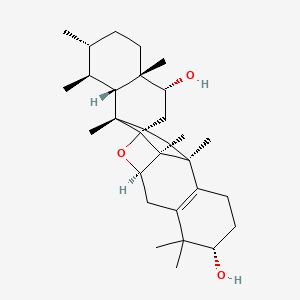

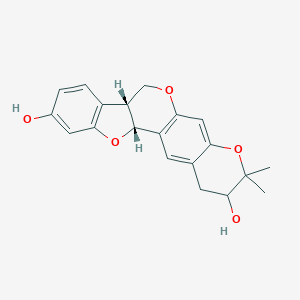

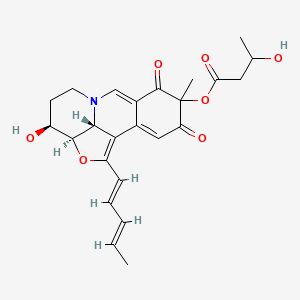

(2S,4S,7R,8S,9S,12R,13R,16R,19S,20R)-2,9,13,19-tetramethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-5,17-dioxahexacyclo[10.10.0.0^{2,9}.0^{4,8}.0^{13,20}.0^{16,19}]docos-1(22)-ene-6,18-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GR-133686 ist ein niedermolekulares Medikament, das als Serinprotease-Inhibitor und Thrombin-Inhibitor (Faktor IIa-Inhibitor) wirkt. Es wurde ursprünglich von Glaxo Group Ltd. für potenzielle therapeutische Anwendungen bei Herz-Kreislauf-Erkrankungen entwickelt, insbesondere für Erkrankungen im Zusammenhang mit Thromboembolie .

Vorbereitungsmethoden

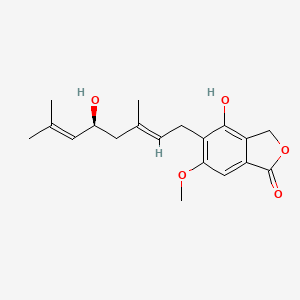

Die Syntheserouten und Reaktionsbedingungen für GR-133686 beinhalten ein Hochdurchsatzscreening von methanolischen Extrakten aus den Blättern der Pflanze Lantana camara, bei dem potente Inhibitoren von menschlichem Alpha-Thrombin identifiziert wurden. Diese Inhibitoren erwiesen sich als 5,5-trans-kondensierte cyclische Lacton-Eupha-Triterpene . Die Herstellung umfasst die Bildung von Acyl-Enzym-Komplexen durch Reaktion des aktiven Zentrums Ser195 mit dem trans-Lacton-Carbonyl

Analyse Chemischer Reaktionen

GR-133686 durchläuft verschiedene Arten von chemischen Reaktionen, wobei vor allem die Wechselwirkung mit Serinproteasen und Thrombin im Vordergrund steht. Die wichtigsten Reaktionen umfassen:

Acyl-Enzym-Bildung: Die Verbindung bildet eine kovalente Bindung mit dem aktiven Zentrum Ser195 von Thrombin, wodurch ein Acyl-Enzym-Komplex entsteht.

Reversible kompetitive Hemmung: GR-133686 zeigt eine enge reversible kompetitive Hemmung von Alpha-Thrombin mit einem Kon-Wert bei pH 8,4 von 4,6 x 10^6 s^-1 M^-1.

Relaktonisierung: Der Inhibitor-Hydroxyl ist richtig positioniert für einen nukleophilen Angriff auf das Ester-Carbonyl, was zu einer Relaktonisierung führt.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen methanolische Extrakte, Proflavin-Verdrängungsstudien und Elektrospray-Ionisations-Massenspektrometrie . Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, sind die Acyl-Enzym-Komplexe und der relaktonisierte Inhibitor.

Wissenschaftliche Forschungsanwendungen

GR-133686 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Herz-Kreislauf-Forschung: Es wird verwendet, um die Hemmung von Thrombin und seine Auswirkungen auf die Blutgerinnung und Thromboembolie zu untersuchen.

Biochemie: Die Verbindung wird in kinetischen Analysen und Strukturstudien von Serinprotease-Inhibitoren eingesetzt.

Arzneimittelentwicklung: GR-133686 dient als Modellverbindung zur Entwicklung neuer Thrombin-Inhibitoren und Serinprotease-Inhibitoren.

Wirkmechanismus

Der Wirkmechanismus von GR-133686 beinhaltet seine Bindung an das aktive Zentrum von Thrombin und die Bildung eines kovalenten Acyl-Enzym-Komplexes mit dem aktiven Zentrum Ser195 . Diese Bindung hemmt die katalytische Aktivität von Thrombin, wodurch die Umwandlung von Fibrinogen zu Fibrin und die Aktivierung anderer Gerinnungsfaktoren verhindert werden . Das Inhibitor-Carbonyl besetzt das Oxianion-Loch, und die katalytische Triade bleibt ungestört, was darauf hindeutet, dass die fehlende Umsatzrate auf den Ausschluss von Wasser für die Deacylierung zurückzuführen ist .

Wirkmechanismus

The mechanism of action of GR-133686 involves its binding to the active site of thrombin and forming a covalent acyl-enzyme complex with the active-site Ser195 . This binding inhibits the catalytic activity of thrombin, preventing the conversion of fibrinogen to fibrin and the activation of other coagulation factors . The inhibitor carbonyl occupies the oxyanion hole, and the catalytic triad remains undisrupted, suggesting that the lack of turnover is due to the exclusion of water for deacylation .

Vergleich Mit ähnlichen Verbindungen

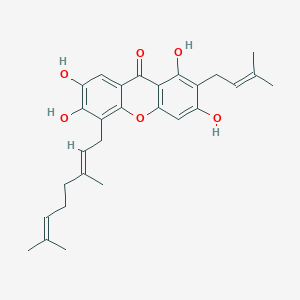

GR-133686 ähnelt anderen Serinprotease-Inhibitoren und Thrombin-Inhibitoren, wie z. B. GR133487 . Beide Verbindungen zeigen eine enge reversible kompetitive Hemmung von Alpha-Thrombin und bilden Acyl-Enzym-Komplexe mit dem aktiven Zentrum Ser195 . GR-133686 hat einen höheren Kon-Wert bei pH 8,4 im Vergleich zu GR133487, was auf eine stärkere Bindungsaffinität hindeutet . Andere ähnliche Verbindungen umfassen Eupha-Triterpene und cyclische Lacton-Inhibitoren, die aus Pflanzenextrakten gewonnen wurden .

Eigenschaften

Molekularformel |

C30H40O5 |

|---|---|

Molekulargewicht |

480.6 g/mol |

IUPAC-Name |

(2S,4S,7R,8S,9S,12R,13R,16R,19S,20R)-2,9,13,19-tetramethyl-7-(4-methyl-2-oxopent-3-enyl)-5,17-dioxahexacyclo[10.10.0.02,9.04,8.013,20.016,19]docos-1(22)-ene-6,18-dione |

InChI |

InChI=1S/C30H40O5/c1-16(2)13-17(31)14-18-24-21(34-25(18)32)15-29(5)20-7-8-22-27(3,19(20)9-12-28(24,29)4)11-10-23-30(22,6)26(33)35-23/h7,13,18-19,21-24H,8-12,14-15H2,1-6H3/t18-,19+,21+,22-,23-,24-,27-,28+,29-,30+/m1/s1 |

InChI-Schlüssel |

UAKRLLAUOQEYFN-PQNCNOJFSA-N |

Isomerische SMILES |

CC(=CC(=O)C[C@@H]1[C@@H]2[C@H](C[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@@H]6[C@]5(C(=O)O6)C)C)C)C)OC1=O)C |

Kanonische SMILES |

CC(=CC(=O)CC1C2C(CC3(C2(CCC4C3=CCC5C4(CCC6C5(C(=O)O6)C)C)C)C)OC1=O)C |

Synonyme |

GR 133686 GR-133686 GR133686 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

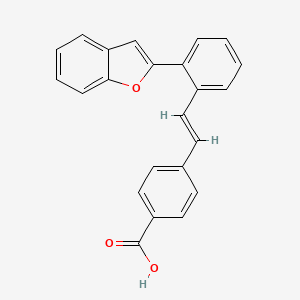

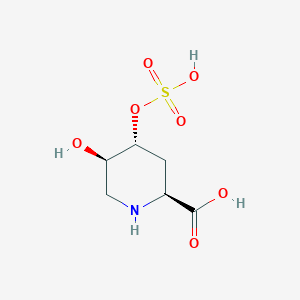

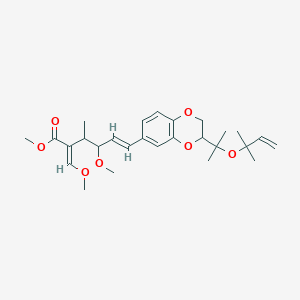

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-oxidanyl-3-phosphonooxy-oxolan-2-yl]methoxy-oxidanyl-phosphoryl] [(3R)-2,2-dimethyl-3-oxidanyl-4-oxidanylidene-4-[[3-oxidanylidene-3-(4-oxidanylidenepentylamino)propyl]amino]butyl] hydrogen phosphate](/img/structure/B1247097.png)